molecular formula C10H12N2O3S B1588761 N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide CAS No. 170565-89-6

N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide

Cat. No.: B1588761
CAS No.: 170565-89-6
M. Wt: 240.28 g/mol
InChI Key: SBULNBMWGLBIMA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide (CAS: 170565-89-6) is a sulfonamide derivative featuring a 2-oxoindole scaffold substituted at the 5-position with a dimethylsulfonamide group. This compound has garnered attention in pharmaceutical research, notably as a component in Merck’s drug Verquvo (vericiguat) for heart failure . Its structure combines the indole core with sulfonamide functionality, enabling interactions with biological targets such as kinases and enzymes.

Properties

IUPAC Name

N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-12(2)16(14,15)8-3-4-9-7(5-8)6-10(13)11-9/h3-5H,6H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULNBMWGLBIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431210
Record name 2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid dimethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170565-89-6
Record name 2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid dimethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide belongs to a class of compounds known for their sulfonamide functionalities, which contribute to their biological activity. The compound's structure includes:

  • Indole ring system : Contributes to its pharmacological properties.
  • Sulfonamide group : Enhances solubility and bioactivity.

The molecular formula is C11H12N2O3SC_{11}H_{12}N_2O_3S, with a molecular weight of approximately 252.29 g/mol.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of specific kinases involved in cancer cell proliferation, particularly:

  • Aurora Kinases : These play critical roles in cell division. Inhibition can lead to apoptosis in cancer cells.

Case Study : A study demonstrated that this compound effectively inhibits Aurora kinase B and C, leading to reduced viability of cancer cell lines such as breast and lung cancer cells .

Protein Kinase Inhibition

The compound functions as a non-specific protein tyrosine kinase inhibitor, which is significant in various signaling pathways associated with cancer and other diseases.

Mechanism of Action :

  • Inhibition of Src family kinases has been shown to disrupt signaling pathways that promote tumor growth .

Drug Development

The unique properties of this compound make it a candidate for drug development targeting specific cancers. Its ability to inhibit kinases suggests potential use in combination therapies.

Formulation Studies

Research into the formulation of this compound has focused on enhancing its bioavailability and therapeutic efficacy through various delivery methods such as nanoparticles and liposomes.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibits Aurora kinases; induces apoptosis ,
Protein Kinase InhibitionTargets Src family kinases
Drug DevelopmentPotential for targeted therapiesOngoing studies
Formulation StudiesEnhancing bioavailabilityResearch articles

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural deviations:

Compound Name CAS/Identifier Substituents/Modifications Molecular Formula Key Properties/Applications Reference
N,N-Dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide 170565-89-6 - 5-sulfonamide with N,N-dimethyl group C₁₀H₁₁N₂O₃S Component of Verquvo; kinase inhibitor candidate
(Z)-3-(Tetrahydroindol-2-ylmethylene)-N,N-dimethyl analog 330161-87-0 - 3-position: tetrahydroindole substituent (Z-configuration) C₁₇H₁₉N₃O₃S Stereochemical impact on bioactivity; potential kinase modulation
6-Chloro-2-oxoindole-5-sulfonamide CID 35299044 - 6-Cl substitution; unmodified sulfonamide C₈H₇ClN₂O₃S Enhanced electronic effects; solubility differences
N-(3-Chlorophenyl)-N-methyl-2-oxoindole-5-sulfonamide 380241-76-9 - N-methyl and 3-chlorophenyl groups C₁₅H₁₃ClN₂O₃S Improved lipophilicity; molecular weight 336.79
SYK Kinase Inhibitor (Compound 3) N/A - 3-(5-Methoxyindol-3-yl)methyl group C₁₉H₁₈N₃O₄S IC₅₀ = 8100 nM (low potency)
High-Potency SYK Inhibitor N/A - 3-Hydroxypropyl-substituted indole C₂₁H₂₂N₃O₄S IC₅₀ = 32 nM (high potency)

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : All analogs fall within drug-like ranges (300–430 Da), though bulkier substituents (e.g., tetrahydroindole in 330161-87-0) may affect bioavailability .

Biological Activity

N,N-Dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₄N₂O₃S
Molecular Weight218.29 g/mol
Melting Point150-155 °C
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Compound 9e showed improved potency against Staphylococcus epidermidis and Micrococcus spp., with a 2-fold increase in activity compared to the control .
  • The compound also displayed significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis:

  • In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC₅₀ values ranging from 10 to 33 nM .
  • Flow cytometry analysis indicated that treatment with the compound resulted in cell cycle arrest at the G2/M phase and increased apoptosis rates .

The mechanism through which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Tubulin Polymerization : The compound interacts with tubulin at the colchicine-binding site, disrupting microtubule formation essential for mitosis .
  • Induction of Apoptosis : It has been shown to modulate apoptotic pathways by altering the expression of key proteins such as Bcl-2 and p53, promoting apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Acute Myeloid Leukemia (AML) : A method involving this compound was developed for treating AML patients positive for FLT3 mutations. The administration led to significant inhibition of FLT3 phosphorylation, resulting in reduced tumor growth in xenograft models .
  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent increase in early and late apoptosis markers, further confirming its potential as an effective anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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